
d-Galactal
Overview
Description
d-Galactal: is a glycal derived from d-galactopyranose. Glycals are unsaturated sugar derivatives characterized by a double bond between the anomeric carbon atom and the adjacent carbon atom. This compound is a six-carbon sugar, specifically an aldohexose, and is naturally occurring in some plants and algae. It has gained importance in the scientific community due to its unique properties and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Traditional Methods: d-Galactal can be synthesized through elimination reactions.
Azidochrolination Reaction: This method involves the preparation of 2-azido-3,4,6-tri-O-acetyl-2-deoxy-d-galactopyranosyl chloride from 3,4,6-tri-O-acetyl-d-galactal.
Industrial Production Methods: Industrial production of this compound often involves continuous flow chemistry techniques to ensure scalability and safety. For example, the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal is performed at room temperature using continuous flow chemistry, which minimizes side products and enhances yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: d-Galactal can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced sugar derivatives.
Substitution: this compound can participate in substitution reactions, such as azidonitration and azidochrolination, to form azido-sugar derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium azide, ferric chloride, and acetonitrile are commonly used.
Major Products:
Oxidation: Oxidized sugar derivatives.
Reduction: Reduced sugar derivatives.
Substitution: Azido-sugar derivatives, such as 2-azido-3,4,6-tri-O-acetyl-2-deoxy-d-galactopyranosyl chloride.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
d-Galactal derivatives have shown significant promise in the field of cancer research. For instance, a study focused on the design of this compound derivatives that exhibit high affinity for Galectin-8, a carbohydrate-binding protein implicated in tumor progression and metastasis. The derivatives were synthesized and evaluated for their binding affinity and biological activity, demonstrating potential as therapeutic agents against cancer .
1.2 Antibacterial Properties
Research has indicated that this compound can play a role in antibacterial strategies. It has been used to develop compounds that enhance autophagy in bacterial infections, thereby improving the immune response against pathogens. The structural modifications of this compound have been explored to optimize its antibacterial efficacy .
Organic Synthesis
2.1 Synthesis of Carbohydrate Derivatives
This compound serves as a valuable building block in organic synthesis, particularly for creating complex carbohydrate structures. It has been utilized in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides, showcasing its versatility in generating biologically relevant compounds .
2.2 Reaction Mechanisms
The reaction of this compound with various reagents has been studied extensively to understand its reactivity and mechanism. For example, the azidonitration of tri-O-acetyl-D-galactal with ceric ammonium nitrate resulted in the formation of azido-nitrate addition products, which are important intermediates in synthetic organic chemistry .
Biochemical Applications
3.1 Enzyme Substrate Studies
This compound is known to interact with enzymes such as β-galactosidase, where it acts as a substrate leading to the formation of covalent intermediates during enzymatic reactions. This property is exploited in biochemical assays to study enzyme kinetics and mechanisms .
3.2 Bioimaging Probes
Recent advancements have proposed the use of this compound derivatives as fluorescent probes in bioimaging applications. The ability to modify the chemical structure allows for the development of probes that can selectively bind to specific biomolecules, facilitating imaging techniques used in research and clinical diagnostics .
Data Tables
Case Studies
Case Study 1: this compound Derivatives Against Cancer
In a recent study published in ACS Medicinal Chemistry Letters, researchers synthesized a series of this compound derivatives aimed at inhibiting Galectin-8's role in cancer metastasis. The study reported that certain derivatives exhibited significantly higher binding affinities compared to unmodified this compound, indicating their potential as lead compounds for further drug development .
Case Study 2: Enzymatic Reactions Involving this compound
A detailed kinetic study on β-galactosidase revealed that this compound can form stable covalent intermediates during enzymatic reactions, which enhances our understanding of enzyme-substrate interactions and can lead to improved biocatalyst designs for industrial applications .
Mechanism of Action
d-Galactal exerts its effects primarily through its role as a glycosylating agent. The compound can form glycosidic bonds with other molecules, facilitating the synthesis of complex carbohydrates. The molecular targets and pathways involved include glycosylation enzymes and pathways related to carbohydrate metabolism .
Comparison with Similar Compounds
d-Glucal: Another glycal derived from d-glucose, used in similar glycosylation reactions.
d-Mannal: A glycal derived from d-mannose, also used in carbohydrate synthesis.
d-Fucal: A glycal derived from d-fucose, used in the synthesis of fucosylated carbohydrates.
Uniqueness of d-Galactal: this compound is unique due to its specific structure and reactivity, which allows for the formation of a wide range of carbohydrate derivatives. Its ability to participate in regio- and stereoselective transformations makes it a valuable tool in organic synthesis and carbohydrate chemistry .
Biological Activity
d-Galactal, a sugar derivative, has garnered attention for its biological activities, particularly its role as an inhibitor of β-galactosidase and its interactions with galectins. This article delves into the compound's mechanisms of action, affinity for various proteins, and potential therapeutic applications based on recent studies.
Overview of this compound
This compound is a 1,2-glycal that serves as a structural mimic of galactose. It is characterized by its ability to interact with carbohydrate-binding proteins, particularly galectins, which are involved in numerous biological processes including cell adhesion, migration, and immune response modulation.
Inhibition of β-Galactosidase
This compound acts as a reversible inhibitor of β-galactosidase by forming a glycosyl-enzyme complex. This interaction is characterized by:
- Slow Binding Kinetics : The compound exhibits an on-rate constant of approximately and an off-rate of about .
- Conformational Changes : The binding of this compound induces conformational changes in the enzyme that affect its activity. This alteration may lead to a decrease in enzyme efficiency even after the inhibitor is released .
Interaction with Galectins
This compound has been shown to selectively bind to galectin-8, a member of the galectin family that plays significant roles in tumor progression and immune modulation. Key findings include:
- High Affinity : Derivatives of this compound have demonstrated a binding affinity that is 4-8 times greater than their ester counterparts for galectin-8 .
- Selectivity : The derivatives exhibit more than double the selectivity for galectin-8 compared to other mammalian galectins, with some compounds showing up to 27-fold selectivity over galectin-1 .
Table 1: Binding Affinities and Selectivities of this compound Derivatives
Compound | Binding Affinity (Kd) μM | Selectivity over Galectin-3 | Selectivity over Galectin-1 |
---|---|---|---|
This compound | 46 | 15-fold | 27-fold |
Compound 6a | 46 | 15-fold | >27-fold |
Compound 6b | Not specified | >2-fold | Not specified |
Therapeutic Potential
The unique properties of this compound suggest potential therapeutic applications:
- Antitumor Activity : By inhibiting galectin-8, this compound may hinder tumor progression and metastasis.
- Anti-inflammatory Effects : Its interaction with immune cells could modulate inflammatory responses.
Q & A
Q. Basic: What are the key considerations for optimizing the synthesis of d-Galactal in laboratory settings?
Methodological Answer:
The synthesis of this compound often begins with selective functionalization of its primary alcohol group, as outlined in Scheme 1 of synthetic routes involving this compound carbaldehyde and alkyl hydrazine building blocks . Key variables include reaction temperature (typically 0–25°C for hydrazine coupling), solvent polarity (e.g., dichloromethane for regioselective protection), and catalyst selection (e.g., mild acids for glycosylation). Researchers should prioritize chiral center preservation by avoiding harsh conditions that may induce epimerization. Characterization via -NMR and mass spectrometry is critical to confirm intermediate purity before proceeding to downstream reactions .
Q. Advanced: How can computational docking simulations inform the design of this compound derivatives for selective protein interactions?
Methodological Answer:
Molecular docking studies (e.g., using CD1d protein cocrystallized with α-GalCer analogues, PDB: 3HE6) can predict binding affinities and noncovalent interactions between this compound derivatives and target proteins . Researchers should:
- Prepare ligand structures with correct stereochemistry using tools like Open Babel.
- Define binding pockets (e.g., the F′ pocket of CD1d) and evaluate interactions with aromatic residues (e.g., π-stacking with Trp/Tyr).
- Validate docking scores against experimental bioactivity data to refine synthetic priorities. Discrepancies may indicate limitations in force field parameters or solvation effects, necessitating MD simulations for further validation .
Q. Basic: What analytical methods are recommended for assessing the purity and stability of this compound derivatives?
Methodological Answer:
Purity assessment requires orthogonal techniques:
- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water gradients to resolve polar intermediates.
- NMR Spectroscopy : Monitor anomeric proton signals () for glycosidic bond integrity.
- TGA/DSC : Evaluate thermal stability under inert atmospheres to identify decomposition thresholds.
For stability studies, store derivatives at -20°C under argon to prevent oxidation or hygroscopic degradation, and validate storage conditions via accelerated aging tests .
Q. Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound-based inhibitors?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line specificity) or compound handling. To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for Galectin-8 inhibition ) and normalize data to positive controls (e.g., lactose for galectin binding).
- Statistical Meta-Analysis : Apply mixed-effects models to pooled IC values from multiple studies, accounting for batch effects and solvent differences.
- Replicate Key Findings : Prioritize compounds with conflicting results for independent synthesis and retesting, adhering to protocols in peer-reviewed methodologies .
Q. Basic: What experimental precautions are necessary when handling hygroscopic this compound intermediates?
Methodological Answer:
Hygroscopic intermediates require:
- Dry Solvents : Use freshly distilled THF or DMF with molecular sieves (3Å).
- Inert Atmosphere : Conduct reactions in flame-dried glassware under nitrogen/argon.
- Moisture-Free Characterization : Prepare NMR samples in deuterated DMSO or CDCl with minimal exposure to ambient humidity.
Post-reaction, lyophilize products promptly and store in vacuum-sealed containers .
Q. Advanced: How can researchers design in vivo studies to evaluate this compound-derived immunomodulators?
Methodological Answer:
For in vivo evaluation of immunomodulators (e.g., α-GalCer analogues):
- Model Selection : Use transgenic mice expressing human CD1d to study iNKT cell activation.
- Dosing Regimens : Optimize via pharmacokinetic profiling (e.g., intravenous vs. subcutaneous administration) to balance efficacy and toxicity.
- Biomarker Analysis : Quantify cytokine levels (IFN-γ, IL-4) via ELISA at multiple timepoints.
- Control Groups : Include vehicle-only and established immunomodulators (e.g., KRN7000) to contextualize results. Publish full protocols to enable replication .
Q. Basic: What strategies enhance the regioselectivity of this compound derivatization?
Methodological Answer:
Regioselective modification relies on:
- Protecting Groups : Temporarily block hydroxyl groups (e.g., acetyl for C6-OH) to direct reactivity to the anomeric center.
- Catalytic Systems : Employ Lewis acids like BF-OEt to favor α/β anomer formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective glycosylation. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Q. Advanced: How can machine learning models predict the selectivity of this compound derivatives for galectin isoforms?
Methodological Answer:
Develop QSAR models using:
- Training Data : Curate IC values for galectin-1, -3, and -8 from literature.
- Descriptor Selection : Include topological polar surface area, logP, and hydrogen-bond donor counts.
- Validation : Apply k-fold cross-validation and external test sets (e.g., ChEMBL data).
Discrepancies between predicted and experimental selectivity may highlight isoform-specific binding pockets, guiding synthetic prioritization .
Q. Basic: What spectroscopic techniques are critical for confirming this compound’s stereochemical integrity?
Methodological Answer:
- -NMR : Anomeric proton coupling constants () distinguish α (axial-equatorial, ) and β (equatorial-equatorial, ) configurations.
- Circular Dichroism (CD) : Compare spectra to enantiopure standards to detect racemization.
- X-ray Crystallography : Resolve absolute configuration for novel derivatives .
Q. Advanced: How do noncovalent interactions influence the biological activity of this compound-based inhibitors?
Methodological Answer:
Noncovalent interactions (e.g., π-stacking, hydrogen bonding) with residues in target binding pockets (e.g., CD1d’s F′ pocket) modulate activity. To study this:
- Alanine Scanning Mutagenesis : Identify critical residues for binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy contributions.
- Structural Dynamics : Use MD simulations to assess interaction stability over 100-ns trajectories. Correlate findings with SPR-measured values .
Properties
IUPAC Name |
2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECGMZCTULTIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | glucal | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glucal | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864381 | |
Record name | 1,5-Anhydro-2-deoxyhex-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21193-75-9 | |
Record name | 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021193759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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